Cas no 110-16-7 (Maleic acid)

       Maleic acid(Maleic acid)Also known as maleic acid,It is mainly used for manufacturing unsaturated polyester resin and production tartaric acid \ Fumaric acid \ Succinic acid \ DL-malic acid \Dyeing auxiliaries, oil preservatives and other compounds,In medicine\pesticide\It is also widely used in food and other aspects.
Maleic acid structure
Maleic acid structure
Maleic acid
110-16-7
C4H4O4
116.0722
MFCD00063177
35603
444266

Maleic acid Properties

Names and Identifiers

    • Maleic acid
    • ACIDUM MALEICUM
    • BUFFER, MALEIC ACID, PH 2.35
    • CIS-1,2-ETHYLENEDICARBOXYLIC ACID
    • CIS-2-BUTENEDIOIC ACID
    • CIS-BUTENEDIODIC ACID
    • CIS-BUTENEDIOIC ACID
    • (2Z)-But-2-enedioic acid
    • MALEIC ACID(RG)
    • 2-Butenedioicacid (2Z)-
    • cis-Butenedioic acid,Toxilic acid
    • NA 2215
    • Maleicaci
    • malenicacid
    • TOXILIC ACID
    • maleinicacid
    • MaleicAcidGr
    • MaleicAcidBp
    • acidemaleique
    • Malenic acid
    • leic acid
    • Maleinic acid
    • 2-Butenedioic acid (Z)-
    • 2-Butenedioic acid (2Z)-
    • 2-Butenedioic acid, (Z)-
    • maleate
    • Butenedioic acid, (Z)-
    • (Z)-Butenedioic acid
    • Kyselina maleinova
    • (Z)-2-Butenedioic acid
    • 1,2-Ethylenedicarboxylic acid, (Z)
    • Kyselina maleinova [Czech]
    • Maleic acid, 99%
    • NA2
    • NA2215
    • (Z)-but-2
    • MALEIC ACID
    • inverted exclamation markY99.0% (HPLC)
    • 1,2-ETHYLENEDICARBOXYLIC ACID, (Z)-
    • AKOS000268822
    • (Z)-2-Butenedioate
    • NSC 25940
    • EC 203-742-5
    • SODIUM AUROTHIOMALATE IMPURITY A [EP IMPURITY]
    • Maleic acid [NA2215] [Corrosive]
    • 1,2-Ethylenedicarboxylic acid, cis-
    • 1tok
    • H2male
    • DB04299
    • STR03481
    • Maleic acid [NA2215]
    • C01384
    • CIS-ETHYLENE-1,2-DICARBOXYLIC ACID
    • CAS-110-16-7
    • (2Z)-but-2-enedioate
    • Maleic acid [NA2215] [Corrosive]
    • maleic acid
    • Butenedioic acid,(Z)-
    • HMS2236F09
    • NS00008966
    • GTPL9630
    • SMR001230824
    • DB-248216
    • Malezid CM
    • Scotchbond Multipurpose Etchant
    • MLS002153468
    • MALEICACID
    • F2191-0240
    • CS-0015079
    • MALEIC ACID [USP-RS]
    • (Z)-BUT-2-ENE-1,4-DIOIC ACID
    • Maleic acid, Vetec(TM) reagent grade, 98%
    • SODIUM AUROTHIOMALATE IMPURITY A (EP IMPURITY)
    • MFCD00063177
    • 2-butenedioic acid, (2Z)-
    • cis-2-Butenedioate
    • 3B685B85-C1F3-4E32-9DBC-3854162A8DE1
    • Maleic acid [NF]
    • J-521667
    • Maleic acid, European Pharmacopoeia (EP) Reference Standard
    • NCGC00090970-03
    • AI3-01002
    • UNII-91XW058U2C
    • MALEIC ACID [HSDB]
    • J-610085
    • SCHEMBL613
    • Toxilic acid
    • Tox21_113105
    • MALEIC ACID (MART.)
    • Maleic acid, tested according to Ph.Eur.
    • cis-butenedioic acid
    • Maleic acid, Pharmaceutical Secondary Standard; Certified Reference Material
    • WLN: QV1U1VQ-C
    • 1ahy
    • HY-Y0367
    • MALIC ACID IMPURITY B [EP IMPURITY]
    • CHEBI:18300
    • BRN 0605762
    • Maleic acid, for synthesis, 99%
    • Maleic acid, United States Pharmacopeia (USP) Reference Standard
    • 26099-09-2
    • MALEIC ACID (EP MONOGRAPH)
    • cis-1,2-Ethylenedicarboxylic acid
    • HSDB 666
    • MALEIC ACID [EP MONOGRAPH]
    • Tox21_303045
    • cis-but-2-enedioate
    • NCGC00257215-01
    • Tox21_113105_1
    • bmse000212
    • CCRIS 1115
    • DTXCID201517
    • (z)-butenedioate
    • 1, (Z)
    • s3086
    • (2Z)-but-2-enedioic acid
    • Cis-butenedioate
    • MALEIC ACID [II]
    • CHEMBL539648
    • Polymaleic Acid (Aqueous Solution)
    • 68307-91-5
    • MALEIC ACID [WHO-DD]
    • 4-02-00-02199 (Beilstein Handbook Reference)
    • MAE
    • NSC25940
    • (2Z)-2-Butenedioate
    • Maleic acid (8CI)
    • Tox21_202193
    • MALEIC ACID [MI]
    • 110-16-7
    • (2Z)-2-Butenedioic acid
    • (Z)-but-2-enedioic acid
    • cis-2-Butenedioic acid
    • CIS-MALEIC ACID
    • Maleic acid, ReagentPlus(R), >=99.0% (HPLC)
    • 10237-70-4
    • cis-but-2-enedioic acid
    • NCGC00091192-02
    • NCGC00259742-01
    • 91XW058U2C
    • MALEIC ACID (II)
    • NCGC00090970-01
    • NCGC00090970-02
    • (2Z)-Butene-2-dioate
    • 2-Butenedioate
    • (2Z)-Butene-2-dioic acid
    • Maleic acid, SAJ special grade, >=99.0%
    • MALEIC ACID (USP-RS)
    • DTXSID8021517
    • maleic-acid
    • NSC-25940
    • bis-hydrogen maleate
    • 2-Butenedioic acid (2Z)- (9CI)
    • Q42038
    • MALEIC ACID [USP IMPURITY]
    • Maleic acid, Standard for quantitative NMR, TraceCERT(R)
    • (Z)-1,2-ETHYLENEDICARBOXYLIC ACID
    • EN300-305309
    • M0006
    • MALEIC ACID (USP IMPURITY)
    • 2-Butenedioic acid
    • MALEIC ACID [MART.]
    • MALIC ACID IMPURITY B (EP IMPURITY)
    • (2Z)-2-Butenedioic acid #
    • EINECS 203-742-5
    • cis-2-Butenedioic Acid
    • cis-Butenedioic acid
    • +Expand
    • MFCD00063177
    • VZCYOOQTPOCHFL-UPHRSURJSA-N
    • 1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-
    • O([H])C(/C(/[H])=C(/[H])\C(=O)O[H])=O
    • 605762

Computed Properties

  • 116.01100
  • 2
  • 4
  • 2
  • 116.01095860 g/mol
  • 8
  • 119
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.3
  • 0
  • 74.6
  • 116.07

Experimental Properties

  • -0.28820
  • 74.60000
  • 5703
  • 1.5260 (estimate)
  • 790 g/L (25 ºC)
  • 275°C
  • 137-140 °C (lit.)
  • Negligible (NTP, 1992)
  • Fahrenheit: 260.6 ° f
    Celsius: 127 ° c
  • 478.8g/l
  • Colorless crystals, peculiar odor and weak sour taste. Characteristic repulsive astringency.
  • 1.3 (100g/l, H2O, 20℃)
  • Stable. Combustible. Incompatible with strong oxidizing agents, bases.
  • Soluble in water, ethanol, acetone, glacial acetic acid, slightly soluble in benzene. Insoluble in benzene and chloroform.
  • Sensitive to humidity
  • 1.83(at 25℃)
  • 1.59 g/mL at 25 °C(lit.)
  • Faint acidulous odor

Maleic acid Security Information

  • GHS07 GHS07
  • OM9625000
  • 1
  • S26-S28-S37
  • III
  • R22; R36/37/38
  • 8
  • Xn Xn
  • UN 2215
  • H302,H315,H317,H319,H335
  • P261,P280,P305+P351+P338
  • dangerous
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • III
  • 21/22-37/38-41-43
  • Warning
  • Yes
  • 8

Maleic acid Customs Data

  • 29173990
  • China Customs Code:

    2917190090

    Overview:

    2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Maleic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB51414-25g
Maleic acid
110-16-7 >99%
25g
$17.00 2024-04-20
Ambeed
A492718-5g
Maleic acid
110-16-7 99%
5g
$5.0 2023-06-26
Apollo Scientific
OR17920-25g
Maleic acid
110-16-7
25g
£12.00 2024-05-23
ChemScence
CS-0015079-500mg
Maleic Acid
110-16-7 99.86%
500mg
$50.0 2021-09-02
Cooke Chemical
A5409812-100G
Maleic acid , CP
110-16-7 99%
100g
RMB 23.20 2023-09-07
DC Chemicals
DCM-057-20 mg
Maleic acid
110-16-7 >98%, Standard References Grade
20mg
$280.0 2022-02-28
Enamine
EN300-305309-0.05g
(2Z)-but-2-enedioic acid
110-16-7 95%
0.05g
$19.0 2023-09-05
Fluorochem
152300-25g
Maleic acid
110-16-7 99%
25g
£12.00 2022-02-28
FUJIFILM
135-17951-100mg
Maleic Acid Reference Material[CRM]
110-16-7
100mg
JPY 17100 2023-09-15
Life Chemicals
F2191-0240-0.25g
(2Z)-but-2-enedioic acid
110-16-7 95%+
0.25g
$18.0 2023-09-06

Maleic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Perchloric acid Catalysts: Palladium
Reference
Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111)
Mark, Lesli O.; Agrawal, Naveen; Roman, Alex M.; Holewinski, Adam ; Janik, Michael J. ; et al, ACS Catalysis, 2019, 9(12), 11360-11370

Synthetic Circuit 2

Reaction Conditions
1.1R:H2SO4, R:H2O2
Reference
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Synthetic Circuit 3

Reaction Conditions
1.1R:R:O2, S:H2O, 175°C, 30 bar
Reference
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

Synthetic Circuit 4

Reaction Conditions
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Reference
Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS
By Sun, Yuhai et al, Journal of Cleaner Production, 2022, 371, 133332

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 - 10 °C; 1 - 2 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5 - 2.5, 0 - 30 °C; 1 h, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ,  Water ;  30 min, rt
1.4 Solvents: Ethanol ,  Water ;  1 h, rt
Reference
Process for the preparation of betrixaban and its salts
, India, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  2.5 h, rt
Reference
Preparing method and application of betrixaban intermediate
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  rt → 70 °C; 70 °C; 2 h, 70 °C → reflux
Reference
Synthetic process of betrixaban
Zhao, Hua; Chu, Qian-qian; Wang, Hui; Shang, Zhen-hua, Zhongguo Xinyao Zazhi, 2014, 23(24), 2902-2904

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Acetone ;  30 min, 55 - 60 °C
Reference
Process for preparing amorphous form of betrixaban maleate containing solvent and antisolvent
, India, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Process for the preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide and its pharmaceutically acceptable salts
, India, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Improved process for preparation of betrixaban maleate
, India, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
A process for preparation of betrixaban hydrochloride and betrixaban maleate salt
, India, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Method for preparing Betrixaban maleate
, China, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Preparation method of betrixaban maleate
, China, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Methods of synthesizing pharmaceutical salts of a factor xa inhibitor
, United States, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Crystalline forms of a factor Xa inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Process for preparation of Betrixaban and maleate salt as factor Xa inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Unit dose formulations and methods of treating thrombosis with an oral factor Xa inhibitor, and in vitro assay for antithrombotic activity prediction
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Methods for preparing pharmaceutical salts of a factor Xa inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Pharmaceutical salt and polymorph of factor Xa inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  3 h, rt
Reference
Synthesis of amlodipine maleate
Xu, Feng; et al, Anhui Huagong, 2013, 39(3), 23-24

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Isopropanol ,  Water ;  5 h, reflux
2.1 Solvents: Ethyl acetate ;  3 h, rt
Reference
Synthesis of amlodipine maleate
Xu, Feng; et al, Anhui Huagong, 2013, 39(3), 23-24

Synthetic Circuit 22

Reaction Conditions
1.1 20 h, 80 °C
2.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Isopropanol ,  Water ;  5 h, reflux
3.1 Solvents: Ethyl acetate ;  3 h, rt
Reference
Synthesis of amlodipine maleate
Xu, Feng; et al, Anhui Huagong, 2013, 39(3), 23-24

Maleic acid Raw materials

Maleic acid Preparation Products

Maleic acid Suppliers

CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
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